molecular formula C10H14N2O3S B405620 Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate CAS No. 313252-00-5

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B405620
CAS No.: 313252-00-5
M. Wt: 242.3g/mol
InChI Key: ARGNMISXQRRJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₅H₁₉NO₅S, molar mass: 325.38 g/mol) is a cyclopenta[b]thiophene derivative featuring a 2-amino substituent acylated with a 4-methoxy-4-oxobutanoyl group and an ethyl ester at position 2. The cyclopenta[b]thiophene core imparts rigidity, while the substituents modulate solubility, reactivity, and biological interactions. This compound is synthesized via acylation of the parent 2-amino-thiophene intermediate, as inferred from analogous procedures in the evidence .

Properties

IUPAC Name

ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNMISXQRRJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation via Cyclization Reactions

The thiazole ring serves as the foundational scaffold for this compound. A widely employed method involves the cyclization of thiourea derivatives with α-halo carbonyl precursors. For example, reacting thiourea with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate facilitates the formation of the 4-methylthiazole-5-carboxylate intermediate . The reaction proceeds via nucleophilic displacement of the chloride by the thiourea’s sulfur atom, followed by cyclization and elimination of ammonia.

Key conditions :

  • Solvent : Acetic acid (AcOH) or ethanol

  • Temperature : Reflux (100–120°C)

  • Catalyst : Sodium acetate (2–3 equiv)

  • Yield : 70–85%

This method is favored for its simplicity and scalability, though purification often requires recrystallization from ethanol or ethyl acetate to achieve >95% purity .

Introduction of the Propanoylamino Group at Position 2

After forming the thiazole core, the propanoylamino moiety is introduced at position 2 via amide coupling. Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with propanoic acid derivatives under activating conditions. A representative protocol involves:

  • Activation of propanoic acid :
    Propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .

  • Amidation :
    The acyl chloride is coupled with the thiazole’s amine group in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) using a base like triethylamine (Et₃N) to neutralize HCl byproducts .

Optimized parameters :

  • Molar ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0–25°C

  • Reaction time : 2–4 hours

  • Yield : 65–78%

Alternative methods employ coupling reagents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency, particularly in polar aprotic solvents like DMF .

One-Pot Synthesis via Sequential Functionalization

Advanced protocols integrate thiazole formation and amidation into a single pot, reducing purification steps. For instance:

  • Cyclization :
    Thiourea and ethyl 2-chloroacetoacetate react in AcOH under reflux to form the thiazole ester .

  • In situ amidation :
    Without isolating the intermediate, propanoic acid and EDC are added to the same vessel, followed by stirring at 50°C for 6 hours .

Advantages :

  • Yield : 60–70% overall

  • Purity : >90% after aqueous workup

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Cyclization + AmidationThiourea + α-halo ester → Amidation70–8595–98High
One-Pot SynthesisIntegrated cyclization/amidation60–7090–92Moderate
Catalytic FunctionalizationHydrogenation → Derivatization50–6085–90Low

Mechanistic Insights and Side Reactions

  • Cyclization : The thiourea’s sulfur attacks the α-carbon of the haloester, followed by ring closure and proton transfer .

  • Amidation : Competitive O-acylation is minimized by using excess amine or bulky bases like DIPEA (diisopropylethylamine) .

  • Byproducts :

    • Ethyl 4-methyl-2-(chloro)thiazole-5-carboxylate : From incomplete amidation.

    • Dimerization products : Occur at high concentrations or elevated temperatures .

Industrial-Scale Production Considerations

For commercial synthesis, continuous flow reactors improve heat management and reduce reaction times. Key adaptations include:

  • Solvent choice : Switching from AcOH to toluene for easier recovery .

  • Catalyst recycling : Chromium-zirconium oxides are filtered and reused for up to five cycles without significant activity loss .

Recent Advances in Green Chemistry

Emerging methods prioritize sustainability:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .

  • Biocatalytic amidation : Lipases in aqueous buffers achieve 40–50% yields, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of their functions. The propanoylamino group can enhance the compound’s binding affinity and specificity towards certain biological targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with six analogs, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent at Position 2 Key Properties/Applications Reference ID
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target Compound) C₁₅H₁₉NO₅S 325.38 4-Methoxy-4-oxobutanoyl Aliphatic ester chain; potential intermediate for bioactive molecules
Ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₅H₂₁BrN₂O₃S 389.30 5-Bromopentanamido Bromine enhances lipophilicity; used in synthetic intermediates
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₉H₂₁NO₅S 375.44 3,4-Dimethoxybenzoyl Aromatic substituent with methoxy groups; increased π-π stacking potential
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) Not provided ~550 (estimated) Piperazine-furan-acetyl NOX4 inhibitor (IC₅₀ = 5 µM); heterocyclic groups enhance enzyme interaction
Ethyl 2-(5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₂₆H₂₆N₆O₃S 502.59 Triazolo-pyrimidine-carboxamido; cyclohepta[b]thiophene core Expanded ring size (7-membered); likely targets kinases or nucleic acids
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₁H₂₁N₃O₅S 427.47 Furan-phenyl-acetyl Methyl ester reduces steric bulk; aromatic groups may improve membrane permeability

Key Observations:

Core Structure Variations :

  • The target compound and most analogs retain the 5,6-dihydro-4H-cyclopenta[b]thiophene core. Exceptions include the cyclohepta[b]thiophene derivative (7-membered ring, ), which alters ring strain and conformational flexibility .

Substituent Effects: Aliphatic vs. Aromatic Chains: The 4-methoxy-4-oxobutanoyl group (target compound) is aliphatic, favoring solubility in polar solvents. Biological Activity: The piperazine-furan-acetyl substituent in GLX351322 () enables NOX4 inhibition, demonstrating how heterocyclic moieties can confer target specificity .

Ester Group Modifications :

  • Replacement of the ethyl ester (target compound) with a methyl group () marginally reduces molecular weight and may alter metabolic stability .

Synthetic Routes: Bromoalkanoyl chloride acylation () and Gewald reaction-based syntheses () are common for such derivatives. The target compound likely follows similar acylation protocols .

Biological Activity

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure that includes:

  • Thiazole Ring : A five-membered heterocyclic ring that contributes to the compound's aromaticity and reactivity.
  • Indole Moiety : A bicyclic aromatic system known for its presence in various natural products and pharmaceuticals.
  • Ethyl Ester Group : Enhances lipophilicity and solubility, which are crucial for biological activity.

The molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S with a molecular weight of approximately 284.35 g/mol .

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. The proposed mechanism involves:

  • Binding to Active Sites : The compound likely binds to active sites on target proteins, modulating their activity through interactions facilitated by its functional groups.
  • Nucleophilic Substitution : The thiazole ring can participate in nucleophilic substitution reactions, while the indole moiety may engage in electrophilic aromatic substitution reactions .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve disrupting microbial cell function or inhibiting specific metabolic pathways .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics.
  • In Vivo Efficacy : Animal studies have indicated that treatment with this compound resulted in reduced infection rates and improved survival outcomes in models of bacterial infection .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylatePyrazole ring instead of indoleDifferent biological activity due to pyrazole presence
Ethyl 4-methylthiazolecarboxamideLacks indole moietySimpler structure; less diverse reactivity
Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acidContains trifluoromethyl groupEnhanced lipophilicity; potential for different pharmacokinetics

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological activities compared to other compounds.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
  • Therapeutic Applications : Development of formulations for clinical use as antimicrobial agents or other therapeutic applications targeting specific diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.